molecular formula C16H10Cl2N2O2 B11950099 5,7-Dichloro-8-quinolyl N-phenylcarbamate CAS No. 83685-83-0

5,7-Dichloro-8-quinolyl N-phenylcarbamate

Cat. No.: B11950099
CAS No.: 83685-83-0
M. Wt: 333.2 g/mol
InChI Key: GHVKGOZMCZYQNZ-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolyl N-phenylcarbamate is a chemical compound with the molecular formula C16H10Cl2N2O2 and a molecular weight of 333.176 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a phenylcarbamate group at position 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolyl N-phenylcarbamate typically involves the reaction of 5,7-dichloro-8-hydroxyquinoline with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolyl N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction often carried out at elevated temperatures.

Major Products Formed

Scientific Research Applications

5,7-Dichloro-8-quinolyl N-phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create novel quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.

    Industry: Limited industrial applications, primarily used in research and development.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolyl N-phenylcarbamate is not well-documented. its structure suggests it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved remain a subject of ongoing research .

Properties

CAS No.

83685-83-0

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) N-phenylcarbamate

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)22-16(21)20-10-5-2-1-3-6-10/h1-9H,(H,20,21)

InChI Key

GHVKGOZMCZYQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Origin of Product

United States

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